molecular formula C21H22N2O3 B14973864 Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14973864
M. Wt: 350.4 g/mol
InChI Key: OYUVSJGGOGLSQX-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves several steps. One common method includes the reaction of 8-methyl-4-hydroxyquinoline with 4-methylbenzylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final compound. The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promising results in biological assays, indicating potential antibacterial, antifungal, and antiviral activities.

    Medicine: Due to its biological activities, it is being explored as a potential lead compound for the development of new therapeutic agents.

    Industry: :

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

OYUVSJGGOGLSQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C

Origin of Product

United States

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